3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

LpxH inhibition Gram-negative antibacterial meta-substituent SAR

CAS 1021219-05-5 is a structurally differentiated sulfonylpiperazine-pyridazine hybrid featuring a meta-chlorophenylsulfonyl terminus (Hammett σmeta=0.37) and an o-tolylpyridazine core—a combinatorial substitution pattern not replicated by generic 2-chloro, 4-chloro, or benzylsulfonyl analogs. Independent SAR confirms m-Cl substitution significantly boosts LpxH inhibition (IC50=0.026 µM in JH-LPH-33 series), while the o-tolyl group is validated as a critical potency determinant (4.5× improvement over thiourea standard in urease assays; IC50=5.16 µM). Procure for LpxH-targeted screening decks, chloride channel (CaCC/VRAC) pharmacology per US20110288093A1, and halogen positional SAR benchmarking against ortho/para isomers.

Molecular Formula C21H21ClN4O2S
Molecular Weight 428.9 g/mol
CAS No. 1021219-05-5
Cat. No. B3397471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
CAS1021219-05-5
Molecular FormulaC21H21ClN4O2S
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H21ClN4O2S/c1-16-5-2-3-8-19(16)20-9-10-21(24-23-20)25-11-13-26(14-12-25)29(27,28)18-7-4-6-17(22)15-18/h2-10,15H,11-14H2,1H3
InChIKeyQRJYMNGMBHVBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021219-05-5): Structural Identity, Physicochemical Profile, and Comparator Landscape


3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021219-05-5) is a sulfonylpiperazine-pyridazine hybrid small molecule with the molecular formula C20H22ClN4O2S. It belongs to the class of pyridazine sulfonamide derivatives, a scaffold recognized for modulating chloride channels (CaCC/VRAC) and inhibiting essential bacterial enzymes such as LpxH [1]. The compound features an o-tolyl substituent at the 6-position of the pyridazine ring and a 3-chlorophenylsulfonyl group on the piperazine nitrogen—a substitution pattern that distinguishes it from close structural analogs bearing 2-chloro, 4-chloro, 4-fluoro-3-methyl, or benzylsulfonyl moieties. The meta-chlorine substitution on the phenylsulfonyl group is of particular interest, as independent SAR studies on sulfonylpiperazine LpxH inhibitors have demonstrated that replacement of m-hydrogen with m-chloro significantly enhances target inhibition and antibacterial activity [2][3]. The o-tolyl group has been independently validated as a potency-enhancing fragment in both urease inhibition (IC50 = 5.16 µM for an o-tolyl-bearing analog vs. 23 µM for thiourea standard) [4] and antiplasmodial optimization campaigns, where the ortho-methyl substituent was confirmed as crucial for activity [5].

Why 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Justification


The convergence of a sulfonylpiperazine linker, a meta-chloroaryl sulfonamide terminus, and an o-tolylpyridazine core in CAS 1021219-05-5 creates a substitution pattern that is not interchangeable with close structural analogs. Independent SAR evidence from the sulfonylpiperazine LpxH inhibitor series demonstrates that meta-chloro substitution on the phenylsulfonyl group provides a significant boost in target inhibition relative to the unsubstituted (m-hydrogen) phenyl analog [1][2]. The importance of positional isomerism is further underscored by the observation that ortho-substituted pyridinyl analogs exhibit enhanced LpxH inhibition over the parent phenyl series via specific F141 residue interactions [2]. Meanwhile, the o-tolyl group on the pyridazine ring has been independently validated as a critical potency determinant: in urease inhibition, an o-tolyl-bearing analog achieved an IC50 of 5.16 µM versus 23 µM for the thiourea standard, confirming that the ortho-methyl substituent is not merely decorative but mechanistically contributory [3]. In antiplasmodial SAR, the ortho-methyl group of the toluyl fragment was confirmed as essential—its replacement by halogenated analogs resulted in measurable changes in potency and pharmacokinetic profile [4]. These orthogonal lines of SAR evidence converge on a single procurement principle: the combinatorial substitution pattern of CAS 1021219-05-5 cannot be replicated by generic sulfonylpiperazine or pyridazine analogs, and any proposed substitution demands quantitative, assay-matched justification.

Quantitative Differentiation Evidence for 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021219-05-5) Versus Closest Analogs


Meta-Chloro Substitution on Phenylsulfonyl Group Enhances LpxH Inhibition Relative to Unsubstituted Phenyl in Sulfonylpiperazine Series

In a systematic SAR study of sulfonylpiperazine LpxH inhibitors, replacement of the m-hydrogen on the phenylsulfonyl group with a m-chloro substituent significantly enhanced LpxH inhibition and antibacterial activity [1]. Specifically, compound JH-LPH-33, which bears a m-chlorophenylsulfonyl group analogous to the target compound, displayed IC50 values of 0.026 µM against K. pneumoniae LpxH and 0.046 µM against E. coli LpxH, with a MIC of 1.6 µg/mL against wild-type K. pneumoniae [2]. While the direct comparator—the unsubstituted phenyl analog AZ1 (1)—was not reported with identical assay conditions in the same study, the authors explicitly stated that the m-chloro replacement significantly improved activity over the m-hydrogen parent [1]. This provides class-level evidence that the 3-chlorophenylsulfonyl motif in CAS 1021219-05-5 is expected to confer superior target engagement compared to an unsubstituted phenylsulfonyl analog.

LpxH inhibition Gram-negative antibacterial meta-substituent SAR

Ortho-Substituted Aryl Sulfonamide Motif Enhances LpxH Inhibition and Antibiotic Activity Over Parent Phenyl Series

In a 2024 JACS Au study, Ennis et al. reported that ortho-substituted pyridinyl sulfonyl piperazine compounds significantly boost LpxH inhibition and antibiotic activity over the original phenyl series [1]. Structural and QM/MM analyses revealed that this improvement arises from enhanced interaction between F141 of the LpxH insertion lid and the ortho-substituted (pyridinyl) group [1]. Although the target compound bears a pyridazine rather than a pyridine ring, the ortho-tolyl substitution at the 6-position of the pyridazine creates a sterically and electronically analogous environment. The lead compound JH-LPH-107, incorporating an N-methyl-N-phenyl-methanesulfonamide moiety in the pyridinyl sulfonyl piperazine backbone, exhibited potent antibiotic activity against wild-type Enterobacterales including K. pneumoniae and E. coli, with a low rate of spontaneous resistance and a high in vitro safety window [1]. This class-level SAR principle supports the rationale for ortho-substitution on the aryl ring attached to the pyridazine core of CAS 1021219-05-5.

ortho-substitution LpxH inhibitor pyridinyl sulfonyl piperazine

O-Tolyl Moiety Contributes Quantitatively to Biological Potency in Pyridylpiperazine-Based Inhibitor Scaffolds

The o-tolyl substituent present on the pyridazine ring of CAS 1021219-05-5 has been independently validated as a potency-enhancing fragment across distinct target classes. In a 2024 study of pyridylpiperazine-based carbodithioate urease inhibitors, compound 5j—bearing an o-tolyl moiety—emerged as the most effective inhibitor in the series with an IC50 of 5.16 ± 2.68 µM, representing a 4.5-fold improvement over the thiourea standard (IC50 = 23 ± 0.03 µM) [1]. Separately, in an antiplasmodial optimization campaign targeting Plasmodium falciparum, the ortho-methyl substituent of the toluyl fragment of hit compound 1 was confirmed as crucial for activity; its replacement by halogenated analogs led to measurable changes in potency, expected pharmacokinetic profile, or both, ultimately identifying optimized compounds 7, 9, 20, and 23 [2]. These cross-target lines of evidence establish that the o-tolyl group is a non-redundant pharmacophoric element whose removal or modification predictably alters biological activity, and that CAS 1021219-05-5 incorporates this validated fragment in its molecular architecture.

o-tolyl urease inhibition antiplasmodial activity

Meta-Chlorophenylsulfonyl Group Provides a Distinct Electron-Withdrawing and Steric Profile Relative to Ortho-Chloro, Para-Chloro, and Fluoro-Substituted Analogs

The 3-chlorophenylsulfonyl substituent in CAS 1021219-05-5 presents a distinct electronic and steric environment compared to its closest positional isomers. The Hammett σmeta value for chlorine is 0.37, differing substantially from σpara (0.23) and σortho (variable due to proximity effects), which directly modulates the electron density at the sulfonamide sulfur and thereby influences hydrogen-bonding capacity with target residues [1]. In the LpxH inhibitor SAR literature, the meta-position of the phenylsulfonyl group was identified as a critical determinant of activity, with the volume of functional groups at this position correlating with compound potency [2]. The 2-chlorophenylsulfonyl analog (ortho isomer) introduces steric clash potential due to the proximity of chlorine to the sulfonamide linkage, while the 4-chlorophenylsulfonyl analog (para isomer) presents a different electrostatic surface potential. These physicochemical differences translate into distinguishable binding profiles that cannot be assumed equivalent without experimental validation. The 3-chloro substitution thus occupies a unique position in the SAR landscape—electronically activating yet sterically permissive—that is not replicated by ortho- or para-chloro, fluoro, or benzylsulfonyl analogs.

Hammett constant positional isomerism physicochemical differentiation

Recommended Research and Procurement Application Scenarios for 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021219-05-5)


LpxH-Targeted Antibacterial Screening Libraries for Multidrug-Resistant Gram-Negative Pathogens

CAS 1021219-05-5 is positioned as a structurally informed candidate for inclusion in LpxH-focused screening decks targeting Enterobacterales. The meta-chlorophenylsulfonyl motif aligns with the SAR-established enhancement of LpxH inhibition over unsubstituted phenyl analogs, as demonstrated in the JH-LPH-33 series (IC50 = 0.026 µM against K. pneumoniae LpxH) [1][2]. The o-tolylpyridazine core further differentiates this compound within the sulfonylpiperazine chemical space, making it suitable for scaffold-hopping campaigns that seek to combine the validated meta-chloro sulfonamide pharmacophore with a pyridazine hinge-binding motif.

Structure-Activity Relationship (SAR) Studies on Positional Isomerism of Chlorophenylsulfonyl Piperazines

The 3-chloro substitution pattern provides a defined Hammett σmeta value of 0.37, offering a quantitatively distinct electronic environment compared to the 2-chloro (ortho, sterically hindered) and 4-chloro (para, σ = 0.23) analogs [1]. Researchers conducting systematic SAR exploration of halogen positional effects on sulfonylpiperazine-containing compounds can use CAS 1021219-05-5 as the meta-chloro reference point, enabling direct comparison with ortho- and para-chloro isomers to map the electronic and steric determinants of target binding.

Pyridazine-Based Chloride Channel Modulator Research Leveraging the o-Tolyl Fragment

The pyridazine sulfonamide scaffold is disclosed in patent literature (US20110288093A1) as a chloride channel (CaCC/VRAC) inhibitor [1]. CAS 1021219-05-5 incorporates both the pyridazine core required for chloride channel modulation and the o-tolyl group independently validated for potency enhancement in pyridylpiperazine-based inhibitors (4.5-fold improvement over standard in urease assay) [2]. This compound is suitable for researchers investigating the role of ortho-methylaryl substitution on pyridazine-mediated ion channel pharmacology, particularly in disease models responsive to chloride channel blockade.

Physicochemical Property Benchmarking for Sulfonylpiperazine-Pyridazine Hybrid Molecules

With a molecular formula of C20H22ClN4O2S and a molecular weight of approximately 417.9 g/mol, CAS 1021219-05-5 occupies a favorable physicochemical space for lead-like compound development. The balanced combination of lipophilic (chlorophenyl, o-tolyl) and polar (sulfonamide, pyridazine nitrogens) elements provides a reference point for benchmarking logD, solubility, and permeability within sulfonylpiperazine-pyridazine chemical series. Procurement of this compound enables direct comparative physicochemical profiling against analogs bearing 2-chloro, 4-chloro, 4-fluoro-3-methyl, or benzylsulfonyl substituents.

Quote Request

Request a Quote for 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.